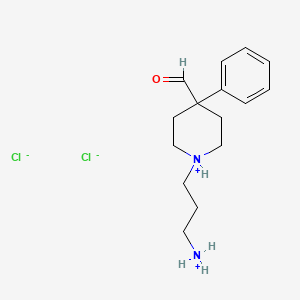![molecular formula C8H12O3 B13734570 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one CAS No. 13434-06-5](/img/structure/B13734570.png)
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with a tetrahydropyran ring.
准备方法
The synthesis of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediates through reactions such as ring-opening polymerization and cationic polymerization. Strong Lewis acids like antimony pentafluoride and antimony pentachloride are often used as initiators in these reactions .
化学反应分析
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polysaccharides and other polymers through ring-opening polymerization.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and other medicinal applications.
Material Science: Its properties are explored for creating novel materials with specific characteristics.
作用机制
The mechanism of action of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one involves its interaction with various molecular targets. The compound can undergo ring-opening polymerization, where the ring structure is broken and forms long polymer chains. This process is initiated by cationic species and involves the formation of intermediates that propagate the polymerization reaction .
相似化合物的比较
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one can be compared with other bicyclic acetals and lactones, such as:
6,8-Dioxabicyclo[3.2.1]octane: Similar in structure but lacks the methyl groups at positions 1 and 4.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Contains a double bond in the ring structure.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: Contains a nitrogen atom in the ring, making it an oxalactam.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
属性
CAS 编号 |
13434-06-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1,4-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(2)7(9)10-6(5)11-8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
AOCNTHZAYWSGFB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(C(=O)OC1O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)





![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)





![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
